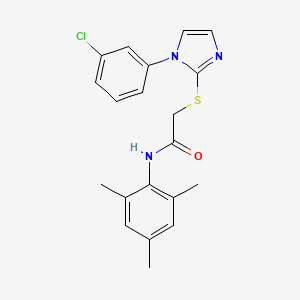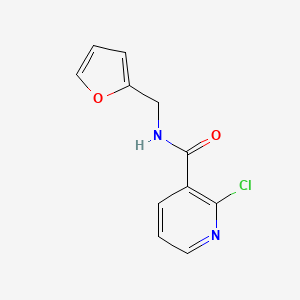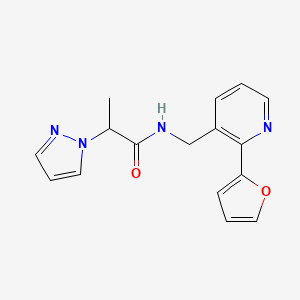![molecular formula C14H17N5O2 B2490632 1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one CAS No. 2097895-36-6](/img/structure/B2490632.png)
1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one is a highly specialized and complex organic molecule
准备方法
Synthetic Routes and Reaction Conditions
Synthesizing 1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one typically involves multiple reaction steps:
Formation of the Pyrimidine Ring
Synthesis of the Pyrrolidine Ring
The pyrrolidine ring is constructed via a cyclization reaction, often starting with an appropriate amine and a dihalogenated compound.
Coupling of Pyrimidine and Pyrrolidine
The 2-methylpyrimidine-4-yl derivative is coupled with the pyrrolidine ring through an ether linkage, using reagents such as sodium hydride (NaH) and suitable solvents like tetrahydrofuran (THF).
Formation of the Ethanone Linkage
Finally, the 1H-pyrazol-1-yl group is introduced via a condensation reaction with ethanone, often using catalytic amounts of a base like potassium carbonate (K2CO3).
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow chemistry techniques and continuous reactors, which offer enhanced control over reaction conditions and improved yields.
化学反应分析
Types of Reactions
Oxidation
This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction
Reduction can occur at the pyrazole ring, where reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution
Substitution reactions are possible, especially at positions where leaving groups are present. Halogenation followed by nucleophilic substitution is a common approach.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Bases: Potassium carbonate (K2CO3), sodium hydride (NaH)
Major Products
Oxidation typically yields hydroxylated derivatives.
Reduction can lead to partially or fully hydrogenated products.
Substitution results in various functionalized derivatives, depending on the substituents introduced.
科学研究应用
1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one finds applications across multiple disciplines:
Chemistry
Catalysis: : Utilized as a ligand in coordination chemistry to create catalysts for organic transformations.
Materials Science: : Investigated for its properties as a building block in advanced materials, including polymers and molecular frameworks.
Biology
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, aiding in the study of metabolic pathways.
Molecular Probes: : Employed in bio-imaging and diagnostic techniques due to its binding affinity with biological macromolecules.
Medicine
Pharmacological Research: : Explored for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Drug Development: : Serves as a lead compound for the synthesis of new pharmaceutical agents.
Industry
Agricultural Chemistry: : Investigated as a potential component in agrochemicals for pest and weed control.
Environmental Science: : Studied for its role in environmental monitoring and pollution control technologies.
作用机制
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : Often targets enzymes and receptors involved in key biological processes, such as kinases and G-protein coupled receptors (GPCRs).
Pathways Involved: : Modulates signaling pathways, including MAPK/ERK and PI3K/Akt, which are crucial for cell growth and survival.
相似化合物的比较
Similar Compounds
1-{3-[4-(2-methylphenoxy)pyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one: : Another pyrazole derivative with slightly altered electronic properties.
1-{3-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(1H-triazol-1-yl)ethan-1-one: : A compound with a triazole ring instead of a pyrazole, leading to different biological activities.
1-{3-[4-(2-methylpyrimidin-5-yl)oxypyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one: : Features a different substitution pattern on the pyrimidine ring, resulting in unique chemical and biological properties.
Uniqueness
1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one stands out due to its balanced hydrophobic and hydrophilic regions, allowing it to interact efficiently with a wide range of molecular targets, thus broadening its applicability in various fields.
This detailed article covers the compound from its synthesis to its applications and mechanism of action. Feel free to dive deeper into any section!
属性
IUPAC Name |
1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-11-15-6-3-13(17-11)21-12-4-8-18(9-12)14(20)10-19-7-2-5-16-19/h2-3,5-7,12H,4,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLGXLCHWUQEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[10-(2,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol](/img/structure/B2490549.png)
![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2490553.png)

![1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2490557.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2490558.png)
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2490559.png)


![N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2490565.png)
![6-cyclopropyl-1-(thiophen-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2490567.png)
![7-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B2490569.png)
![2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2490570.png)
![1-cyclopentanecarbonyl-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2490571.png)
![2-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2490572.png)
